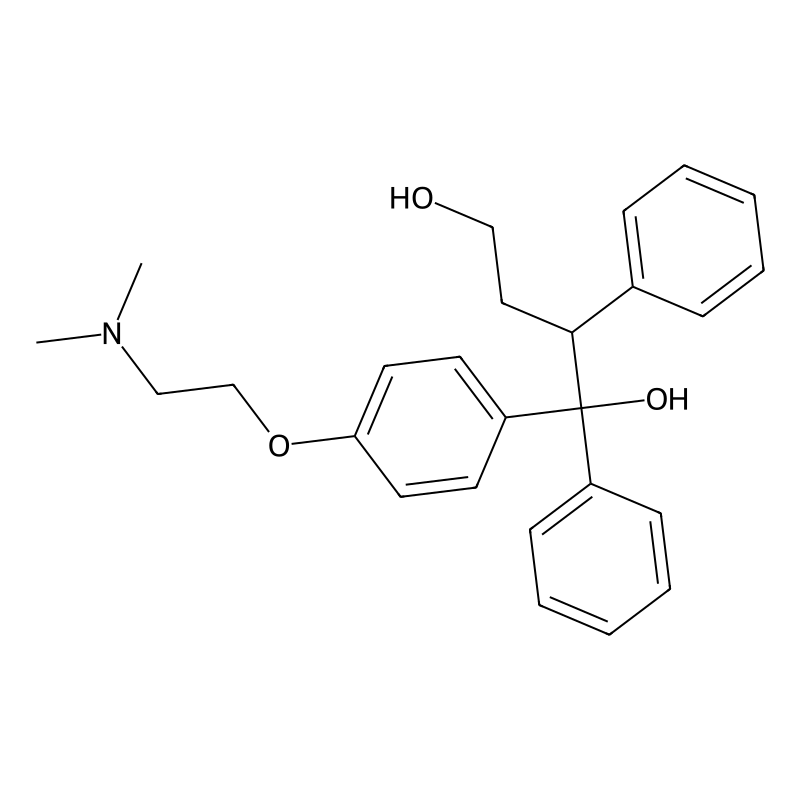1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Antifungal Agents
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: The compound has been synthesized and used as an antifungal agent .
Methods of Application or Experimental Procedures: The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . The cyclocondensation reactions of the resulting chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .
Results or Outcomes Obtained: The chalcone derivatives showed better activities than the pyrazolines against all tested fungi . Most of the compounds showed moderate to high activities against three dermatophytes, with MICs 31.25–62.5 µg/mL . Interestingly, some of these compounds possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .
Application in Stilbenoid Synthesis
Specific Scientific Field: Organic Chemistry
Summary of the Application: The compound is a stilbenoid, a type of organic compound .
Application in Electroluminescence
Specific Scientific Field: Electronics and Material Science
Summary of the Application: The compound could potentially be used in electroluminescence, which is the phenomenon where a material emits light in response to an electric current or a strong electric field .
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is characterized by the molecular formula C26H31NO3 and a molecular weight of 389.53 g/mol . The structure features a butane backbone substituted with two phenyl groups and an ethoxy group containing a dimethylamino moiety. This unique arrangement contributes to its chemical properties and biological activities.
- Esterification: The hydroxyl groups can react with acids to form esters.
- Alkylation: The dimethylamino group can participate in nucleophilic substitution reactions.
- Reduction: The ketone or aldehyde functionalities can be reduced to alcohols.
- Oxidation: The alcohol groups may be oxidized to ketones or aldehydes under appropriate conditions .
Research indicates that 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol exhibits significant biological activity. Its structural components suggest potential interactions with biological targets:
- Antioxidant Properties: The phenolic structure may confer antioxidant effects.
- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Neuroprotective Effects: The dimethylamino group may enhance permeability across the blood-brain barrier, indicating possible neuroprotective applications .
Several synthesis methods have been explored for producing 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol:
- Stepwise Synthesis: Involves the formation of the butane core followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution.
- One-Pot Reactions: Utilizing catalytic methods to combine all reactants in a single reaction vessel can streamline the process.
- Resolution Techniques: Enantiomeric separation has been explored for obtaining specific stereoisomers that may exhibit enhanced biological activity .
The compound has potential applications in various domains:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
- Research Tool: Used in studies investigating the mechanisms of action of similar compounds.
- Chemical Probes: May serve as probes in biochemical assays to study cellular processes .
Interaction studies are crucial for understanding how 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol interacts with biological systems. Key areas of focus include:
- Protein Binding: Investigating how the compound binds to target proteins can reveal its mechanism of action.
- Metabolic Pathways: Understanding how it is metabolized within biological systems helps predict its efficacy and safety.
- Synergistic Effects: Studying interactions with other pharmacological agents to assess potential combination therapies .
Similar Compounds
Several compounds share structural or functional similarities with 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Diphenylbutane-1,4-diol | C18H20O2 | Lacks dimethylamino group; simpler structure |
| 2-Dimethylaminoethanol | C4H11NO | Smaller size; basic amine properties |
| 4-Dimethylaminophenol | C8H11NO | Contains phenolic structure; lacking butane chain |
The presence of both the dimethylamino and diphenylbutane moieties in 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol distinguishes it from these similar compounds by enhancing its lipophilicity and potential bioactivity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








